5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid
Description
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is a halogenated benzoic acid derivative characterized by a 5-chloro-substituted benzoic acid core and a (2,6-dichlorobenzyl)oxy group at the 2-position. Its molecular formula is C₁₄H₉Cl₃O₃, with a molecular weight of 331.59 g/mol (CAS: 938355-18-1) . The compound is structurally notable for the ortho (2,6) positioning of chlorine atoms on the benzyl moiety, which influences its electronic properties, steric interactions, and reactivity. It is synthesized through stepwise substitution reactions, as exemplified by protocols involving sulfonylation and esterification of precursor benzoic acid derivatives .
Properties
IUPAC Name |
5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAJCDOIYSQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid serves as:
- Reagent : Used in organic synthesis to produce more complex molecules.
- Reference Compound : Employed in analytical chemistry for calibration and validation of analytical methods.
Biology
The biological applications include:
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit various enzymes, potentially affecting metabolic pathways. For example, it may inhibit phospholipase A2, which is involved in inflammatory processes .
- Protein Interaction : It is utilized to study protein interactions and the mechanisms by which it affects protein function.
Medicine
Research into medicinal applications has focused on:
- Therapeutic Potential : Investigated for anti-inflammatory and antimicrobial properties. Case studies have shown that derivatives of this compound can reduce inflammation significantly in animal models by inhibiting cyclooxygenase enzymes (COX) and may overcome antimicrobial resistance in certain bacterial strains .
Industry
In industrial applications, this compound is used for:
- Production of Specialty Chemicals : It plays a role in the synthesis of specialized materials and chemicals.
Case Study 1: Anti-inflammatory Efficacy
A study demonstrated that derivatives of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid significantly reduced inflammation in rodent models by effectively inhibiting COX enzymes. This suggests potential therapeutic uses in treating inflammatory diseases.
Case Study 2: Antimicrobial Resistance
Research indicated that certain derivatives can combat antimicrobial resistance by inhibiting specific bacterial enzymes. This highlights the potential for developing new treatments for resistant infections .
Mechanism of Action
The specific mechanism of action for 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is not well-documented. it is believed to interact with molecular targets such as enzymes and proteins, potentially inhibiting their activity or altering their function. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers: Dichlorobenzyl-Substituted Benzoic Acids
The compound belongs to a family of isomers differing in the chlorine substitution pattern on the benzyl group. Key analogs include:
| Compound Name | CAS Number | Chlorine Positions (Benzyl Group) | Catalog Number |
|---|---|---|---|
| 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid | 938355-18-1 | 2,6 | 040116 |
| 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid | 938315-53-8 | 2,4 | 040114 |
| 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid | 62176-37-8 | 3,4 | 040113 |
Key Observations :
- All three isomers share identical molecular formulas (C₁₄H₉Cl₃O₃ ) and weights (331.59 g/mol ), confirming their status as structural isomers.
- The 3,4-dichloro isomer may display enhanced electron-withdrawing effects, influencing acidity (pKa) and solubility in polar solvents.
Degradation and Stability Profiles
Studies on related compounds, such as vilanterol derivatives, reveal that the 2,6-dichlorobenzyl group contributes to oxidative stability. For instance, under oxidative stress, vilanterol derivatives with this substituent undergo degradation via pathways involving cleavage of the benzyloxy linkage, yielding fragments like 4-hydroxyisophthalic acid (m/z 182) and carbamic acid derivatives (m/z 363) . In contrast, analogs with 2,4-dichlorobenzyl groups may exhibit faster degradation due to less steric protection of the ether bond.
Biological Activity
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is a compound of significant interest due to its potential biological activities and applications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and related case studies.
Chemical Structure and Properties
The chemical structure of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₈Cl₄O₂ |
| Molecular Weight | 350.03 g/mol |
| Unique Features | Multiple chlorine substituents; phenolic ether moiety |
This compound features a benzoyl group attached to a chlorinated phenolic ether, which enhances its reactivity and potential biological activity.
The biological activity of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction disrupts various biological pathways, leading to its observed effects.
- Enzyme Inhibition : It has been suggested that compounds with similar structures may inhibit enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2), which plays a critical role in the production of inflammatory mediators .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption and elimination characteristics of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid. In a rat model, the following parameters were observed:
- Maximum Plasma Concentration (Cmax) : 0.57 ± 0.02 μg/mL
- Time to Maximum Concentration (Tmax) : 28.9 ± 1.1 min
- Total Systemic Exposure (AUC) : 66.3 ± 1.0 μg min/mL
- Elimination Half-life (T1/2) : 39.4 ± 3.9 min
These findings indicate a slower onset of action and longer elimination time compared to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid.
- Anti-inflammatory Activity : Compounds similar to this benzoic acid derivative have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
- Antibacterial and Antifungal Activity : Research indicates that derivatives with similar structures exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives range from 1.9 to 125 μg/mL .
- Toxicological Studies : Understanding the toxicity profile is crucial for evaluating safety in pharmaceutical applications. Interaction studies involving nucleophiles like glutathione suggest potential metabolic pathways and toxicity concerns associated with this compound.
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a group of compounds related to benzoic acids revealed that certain derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes effectively.
Case Study 2: Antimicrobial Resistance
In another study focusing on antimicrobial resistance, derivatives similar to 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid showed promise in overcoming resistance mechanisms in bacterial strains, indicating potential therapeutic applications in treating resistant infections.
Q & A
Q. What are the standard synthetic routes for preparing 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid?
The compound is synthesized via a two-step process:
Esterification : React 5-chlorosalicylic acid with methanol under acidic conditions to form the methyl ester, protecting the carboxylic acid group .
Nucleophilic Substitution : Introduce the 2,6-dichlorobenzyl group via a Williamson ether synthesis. Use 2,6-dichlorobenzyl chloride (a common intermediate in halogenated benzoic acid derivatives) with the esterified intermediate in the presence of a base like K₂CO₃ .
Hydrolysis : Cleave the ester group under alkaline conditions to regenerate the carboxylic acid.
Key Validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers ensure purity during synthesis?
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- Chromatography : Employ flash column chromatography (silica gel, dichloromethane/methanol 10:1) to remove unreacted 2,6-dichlorobenzyl chloride or by-products .
- Spectroscopic Confirmation : Validate structure using -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups) and FTIR (C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like regioisomers?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenolic oxygen during ether formation, reducing competing side reactions .
- Temperature Control : Maintain 60–80°C during substitution to balance reaction rate and selectivity. Higher temperatures risk decomposition of the dichlorobenzyl chloride .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .
Q. What analytical methods resolve structural ambiguities in halogenated benzoic acid derivatives?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 358.924 for C₁₄H₈Cl₃O₃) to rule out brominated or fluorinated contaminants .
- X-Ray Crystallography : Resolve crystal packing and confirm the spatial arrangement of substituents, critical for distinguishing ortho/meta/para isomers .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals (e.g., coupling constants for vicinal protons in the dichlorobenzyl group) .
Q. How can researchers evaluate the compound’s bioactivity, such as enzyme inhibition?
- Lux-S Enzyme Assays : Use fluorescence-based assays (e.g., monitoring autoinducer-2 activity in Vibrio harveyi cultures) to test inhibition potency .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target enzymes .
- Dose-Response Studies : Perform IC₅₀ determinations in triplicate to ensure reproducibility, accounting for solvent effects (e.g., DMSO ≤1% v/v) .
Q. How should researchers address contradictory spectral or bioactivity data across studies?
- Purity Reassessment : Verify compound purity via elemental analysis (C, H, Cl) and DSC (melting point consistency; literature mp ~180–185°C) .
- Assay Standardization : Cross-validate bioactivity using a reference inhibitor (e.g., 4-hydroxybenzoic acid derivatives) to control for methodological variability .
- Meta-Analysis : Compare data across studies using platforms like PubChem or ChemIDplus to identify trends in substituent effects on activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
